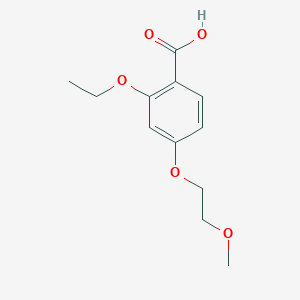

2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid

説明

2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid (EMEB) is a compound that has been studied for its potential as a pharmaceutical, industrial, and agricultural application. It is a derivative of benzoic acid and is also known as 2-ethoxy-4-(2-methoxyethoxy)benzoic acid, 2-ethoxy-4-(2-methoxyethoxy)benzoate, and 2-ethoxy-4-(2-methoxyethoxy)benzoic acid ester. EMEB is a white, odorless, crystalline solid that is soluble in water and ethanol. It has a melting point of 156-158°C and a boiling point of 240-242°C.

科学的研究の応用

Synthesis and Luminescent Properties

2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid and its derivatives have been explored in the synthesis of lanthanide coordination compounds, highlighting the impact of electron-donating and electron-withdrawing groups on their photophysical properties. Studies demonstrate that the incorporation of electron-releasing groups enhances the electron density of the ligand, improving the photoluminescence of Tb(3+) complexes. Conversely, electron-withdrawing groups decrease the overall luminescence efficiency due to energy dissipation through pi*-n transitions (Sivakumar et al., 2010).

Crystal Structures and Molecular Interactions

Research into alkoxy-substituted benzoic acids, including 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid, reveals intricate details of their crystalline structures and packing arrangements. These studies are crucial for understanding the molecular interactions and hydrogen bonding patterns, which play significant roles in the development of advanced materials and pharmaceuticals (Raffo et al., 2014).

Antioxidant Activity Relationship

Explorations into the structure-antioxidant activity relationship of phenolic acids, including derivatives of 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid, provide insights into how different functional groups influence antioxidant capabilities. Such research is fundamental in designing compounds with enhanced antioxidant properties for potential therapeutic applications (Chen et al., 2020).

Supramolecular Chemistry

Studies on the self-assembly of multifunctional hydrogen-bonding molecules, including those related to 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid, have led to the development of supramolecular liquid-crystalline networks. These findings have implications for the creation of new materials with unique properties, such as responsive liquid crystal phases and potential applications in advanced technologies (Kihara et al., 1996).

Biodegradation and Environmental Impact

Research into the biodegradation of poly(ether-ester) azo polymers, which can incorporate structures similar to 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid, highlights the potential of these materials for colon-targeted drug delivery systems. Understanding the degradation behavior of such polymers in biological environments is crucial for developing more efficient and targeted pharmaceutical delivery mechanisms (Samyn et al., 1995).

特性

IUPAC Name |

2-ethoxy-4-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-3-16-11-8-9(17-7-6-15-2)4-5-10(11)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDYAKBCNSZSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OCCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

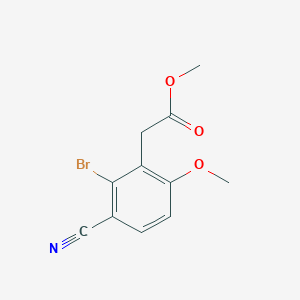

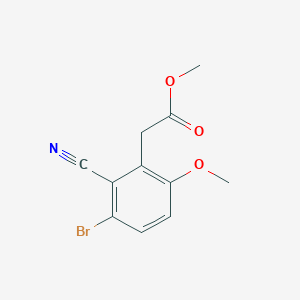

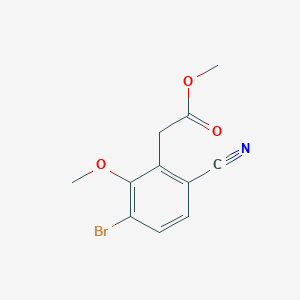

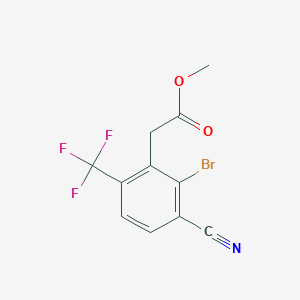

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486863.png)

![Ethyl 3-bromo-6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1486876.png)

![3-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1486881.png)

![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1486885.png)